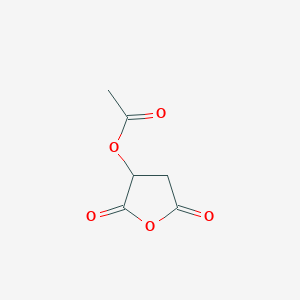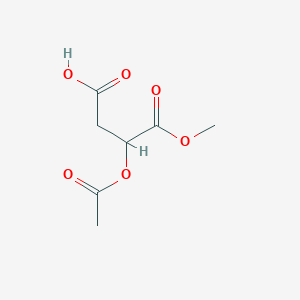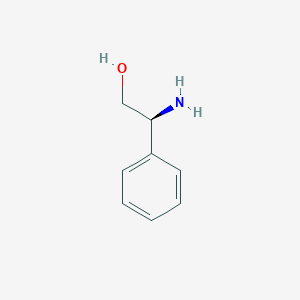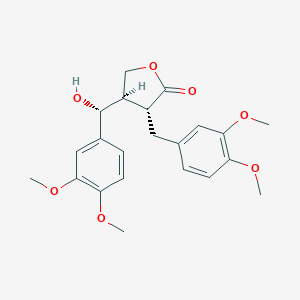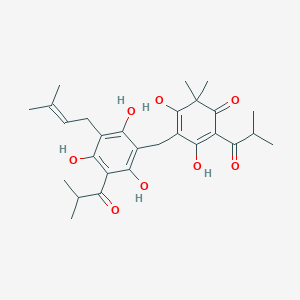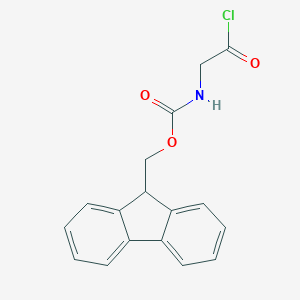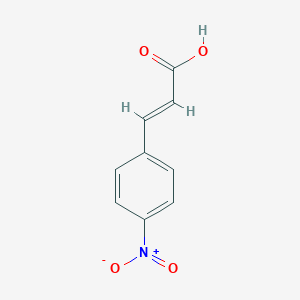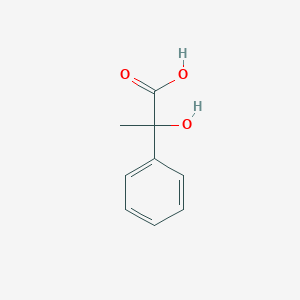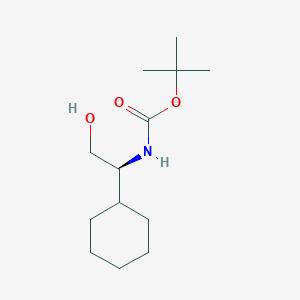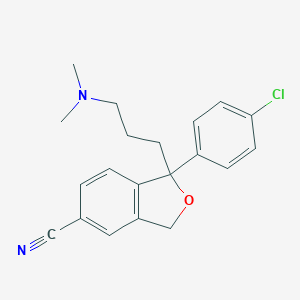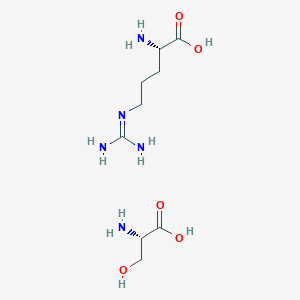
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-serine polymer is a biopolymer composed of repeating units of the amino acids arginine and serine These polymers are known for their unique properties, including high biocompatibility, biodegradability, and the ability to form stable structures Arginine is a basic amino acid with a positively charged side chain, while serine is a polar amino acid with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine-serine polymer typically involves the polymerization of arginine and serine monomers. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of arginine-serine polymer can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the desired polymer by expressing the genes responsible for the biosynthesis of arginine and serine . The fermentation process is optimized to achieve high yields and purity of the polymer.
Chemical Reactions Analysis
Types of Reactions: Arginine-serine polymer can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions involving arginine can result in the formation of various substituted arginine derivatives .
Scientific Research Applications
Arginine-serine polymer has a wide range of scientific research applications, including:
Biology: Plays a role in the regulation of gene expression and protein synthesis.
Industry: Used in the development of biodegradable plastics and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of arginine-serine polymer involves its interaction with various molecular targets and pathways. The positively charged arginine residues can interact with negatively charged cell membranes, facilitating cellular uptake. The hydroxyl group of serine can participate in hydrogen bonding and other interactions with proteins and nucleic acids . These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Lysine-serine polymer: Similar to arginine-serine polymer but with lysine instead of arginine. Lysine has a similar basic side chain but with different chemical properties.
Histidine-serine polymer: Contains histidine, which has an imidazole side chain that can participate in different types of interactions compared to arginine.
Uniqueness: Arginine-serine polymer is unique due to the combination of the basic arginine and polar serine residues. This combination provides a balance of charge and polarity, making it suitable for a wide range of applications. The presence of arginine allows for strong interactions with negatively charged molecules, while serine provides sites for hydrogen bonding and other interactions .
Properties
CAS No. |
107408-09-3 |
|---|---|
Molecular Formula |
C9H21N5O5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
InChI Key |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Key on ui other cas no. |
107408-09-3 |
Synonyms |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


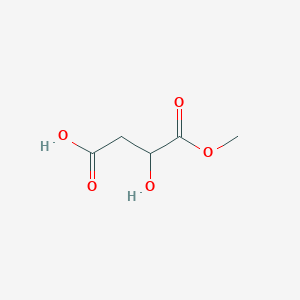
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
